Cas no 321970-48-3 (1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)

1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine
- AKOS000524110
- 1-((4-nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine
- Z45475216
- 321970-48-3
- 1-(4-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
- F0774-0012
- AKOS016293983
-
- インチ: 1S/C12H13F3N2O4S/c13-12(14,15)9-2-1-7-16(8-9)22(20,21)11-5-3-10(4-6-11)17(18)19/h3-6,9H,1-2,7-8H2
- InChIKey: ZIBIRUTZKIEBIT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCCC(C(F)(F)F)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 338.05481256g/mol
- どういたいしつりょう: 338.05481256g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0774-0012-5μmol |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F0774-0012-2mg |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F0774-0012-4mg |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F0774-0012-2μmol |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F0774-0012-5mg |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
Life Chemicals | F0774-0012-1mg |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
Life Chemicals | F0774-0012-3mg |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine |
321970-48-3 | 90%+ | 3mg |
$63.0 | 2023-07-06 |
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidineに関する追加情報
Recent Advances in the Study of 1-(4-Nitrobenzenesulfonyl)-3-(Trifluoromethyl)piperidine (CAS: 321970-48-3)
The compound 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine (CAS: 321970-48-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and nitrobenzenesulfonyl moiety contribute to its high reactivity and ability to interact with various biological targets. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a building block for the development of protease inhibitors, particularly in the context of antiviral therapies.
In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine. A recent paper in Organic Letters (2024) described a novel catalytic system that significantly reduces the formation of by-products during its synthesis. This breakthrough not only improves the scalability of production but also enhances the compound's suitability for high-throughput screening in drug discovery programs.
Pharmacological investigations have revealed promising results regarding the compound's mechanism of action. Research conducted at several academic institutions has shown that 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine exhibits selective binding affinity towards certain enzyme families, particularly those involved in inflammatory pathways. These findings were further corroborated by in vivo studies demonstrating its potential as an anti-inflammatory agent with reduced side effects compared to existing therapeutics.
The compound's pharmacokinetic properties have also been a subject of recent investigation. Studies utilizing advanced analytical techniques such as LC-MS/MS have provided detailed insights into its metabolic stability and tissue distribution patterns. These data are crucial for understanding its therapeutic potential and guiding future structural modifications to optimize its drug-like properties.
Looking forward, researchers are exploring the application of 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine in targeted drug delivery systems. Its chemical structure allows for facile conjugation with various drug molecules and nanoparticles, opening new possibilities for precision medicine approaches. Several patent applications filed in 2024 suggest growing commercial interest in this compound and its derivatives.
In conclusion, the current body of research on 1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine (CAS: 321970-48-3) demonstrates its versatility as both a synthetic intermediate and a potential therapeutic agent. Continued investigation into its biological activities and optimization of its chemical properties will likely yield significant contributions to the field of medicinal chemistry in the coming years.
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